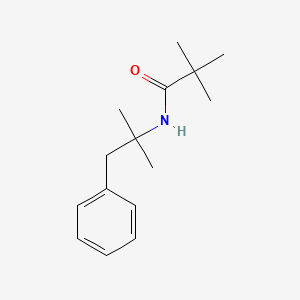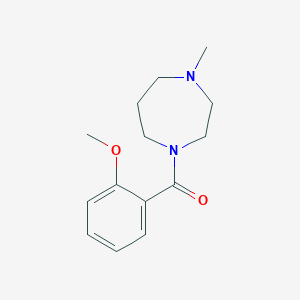![molecular formula C15H18FN5O2 B5432924 2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)
2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FUBMOR, and it is a morpholine-based synthetic cannabinoid.
作用机制
FUBMOR acts as a potent agonist of the CB1 receptor, which leads to the activation of various downstream signaling pathways. This activation results in the modulation of various physiological processes, including pain perception, appetite regulation, and memory formation.
Biochemical and Physiological Effects:
FUBMOR has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
FUBMOR has various advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are various future directions for the study of FUBMOR, including its potential applications in the development of novel therapeutics for various neurological disorders. Further studies are also needed to determine its safety and efficacy, as well as its potential for abuse and addiction. Additionally, the development of new synthesis methods for FUBMOR may lead to the production of more potent and selective compounds.
合成方法
The synthesis of FUBMOR involves the reaction of 4-fluorophenylacetic acid with 1H-tetrazole-1-acetic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine and butyryl chloride to yield the final product. This synthesis method has been optimized to produce high yields of FUBMOR.
科学研究应用
FUBMOR has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have high affinity and selectivity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain modulation, appetite regulation, and memory formation.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)morpholin-4-yl]-4-(tetrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c16-13-5-3-12(4-6-13)14-10-20(8-9-23-14)15(22)2-1-7-21-11-17-18-19-21/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKOHRJXHHJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=NN=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)
![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
![N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)
![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)

![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)

![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)